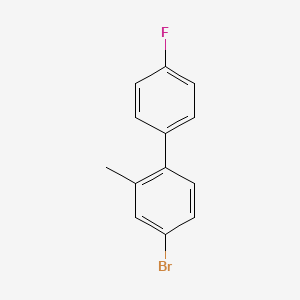

4-Bromo-4'-fluoro-2-methylbiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Molecular Design

The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets. This versatility arises from the unique three-dimensional arrangement of the two phenyl rings. The torsional angle between the rings can vary, allowing the molecule to adopt different conformations to fit into the binding sites of proteins and enzymes. This conformational flexibility is a key factor in the design of new therapeutic agents.

Strategic Role of Halogenation in Biphenyl Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the biphenyl scaffold is a powerful strategy for modulating a molecule's properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the introduction of a fluorine atom can often enhance metabolic stability and binding interactions without significantly increasing the size of the molecule. Bromine, being larger and more polarizable, can serve as a reactive handle for further chemical transformations, such as cross-coupling reactions, which are instrumental in the synthesis of more complex molecules.

Contextualization of 4-Bromo-4'-fluoro-2-methylbiphenyl within Biaryl Research

This compound, with its specific substitution pattern, is a noteworthy compound within the broader field of biaryl research. The presence of three different substituents—a bromine atom, a fluorine atom, and a methyl group—on the biphenyl core makes it a chiral molecule, existing as two enantiomers. This chirality, arising from restricted rotation around the biphenyl bond due to the steric hindrance of the methyl group, adds another layer of complexity and potential for specific interactions with other chiral molecules, a crucial aspect in drug design.

The compound's structure, featuring a bromine atom, makes it a valuable intermediate for the synthesis of more complex polysubstituted biphenyls through reactions like the Suzuki-Miyaura coupling. The fluorine atom can contribute to enhanced biological activity and improved pharmacokinetic properties in potential drug candidates. The methyl group, in addition to inducing chirality, can also influence the compound's solubility and metabolic profile.

While detailed research findings on this compound are not extensively documented in publicly available literature, its structural features position it as a compound of interest for synthetic and medicinal chemists. Its CAS number is 1192164-33-2, and its molecular formula is C₁₃H₁₀BrF, with a molecular weight of 265.12 g/mol . chemsrc.com The study of such specifically substituted biphenyls is crucial for expanding the toolbox of organic chemists and for the development of new functional materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-fluorophenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNLJPMXWPRJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 4 Fluoro 2 Methylbiphenyl

Precursor Design and Synthesis Strategies

The successful synthesis of the target biphenyl (B1667301) derivative hinges on the strategic selection and preparation of its constituent aryl fragments. These precursors must contain the necessary functional groups arranged in the correct substitution pattern to enable the final coupling step.

Preparation of Substituted Phenyl Halides and Organometallic Reagents

The construction of 4-Bromo-4'-fluoro-2-methylbiphenyl typically involves the coupling of two key precursor molecules: a substituted phenyl halide and an organometallic reagent. The choice of which fragment carries the halide and which carries the metal is a key strategic consideration.

One common approach involves the synthesis of a brominated, methylated phenyl ring and a fluorinated organometallic partner. For instance, 1-Bromo-4-fluoro-2-methylbenzene serves as a suitable aryl halide precursor. Its synthesis can be approached through methods such as the nitration of 4-bromo-2-fluorotoluene, followed by a series of reduction, diazotization, and substitution reactions to install the desired functionalities. google.com An alternative synthesis involves the direct bromination of 4-fluoro-2-methyltoluene.

The organometallic coupling partner is typically a boronic acid or its ester, for use in Suzuki-Miyaura coupling. (4-Fluorophenyl)boronic acid is a widely available and frequently utilized reagent in pharmaceutical and organic synthesis. chemimpex.comnih.govsigmaaldrich.com It is valued for its stability to air and moisture and its role in forming stable complexes. chemimpex.com Its synthesis can be achieved from 4-fluorobromobenzene via lithiation followed by reaction with a trialkyl borate (B1201080). Oxidation of boronic acids using agents like hydrogen peroxide can also be employed in related synthetic sequences. chemicalbook.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 1-Bromo-4-fluoro-2-methylbenzene | C₇H₆BrF | 189.03 | Aryl Halide |

| (4-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | Organometallic Reagent |

| 4-Bromo-2-methylphenylboronic acid | C₇H₈BBrO₂ | 214.85 | Organometallic Reagent |

| 1-Bromo-4-fluorobenzene (B142099) | C₆H₄BrF | 175.00 | Aryl Halide |

Orthogonal Functionalization Approaches to Biphenyl Cores

Orthogonal functionalization represents a more advanced strategy where functional groups are introduced sequentially onto a pre-existing biphenyl core. This approach requires careful planning to ensure that each reaction step proceeds without affecting the functional groups already present. For a molecule like this compound, this could theoretically involve starting with a simpler biphenyl and introducing the bromo, fluoro, and methyl groups one by one.

This strategy is particularly challenging due to the need for highly regioselective reactions. For example, one might start with 2-methylbiphenyl (B165360) and attempt a regioselective bromination at the 4-position and fluorination at the 4'-position. The directing effects of the existing methyl group and the phenyl ring would need to be carefully controlled to achieve the desired isomer. Palladium-catalyzed C-H activation/functionalization is a modern technique that can offer high regioselectivity, often through the use of a directing group which can be later removed. sci-hub.se For instance, a directing group at the C3 position of an indole (B1671886) has been used to achieve selective C4 functionalization. sci-hub.se A similar strategy could be envisioned for the biphenyl system to precisely install the required substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The cornerstone of modern biphenyl synthesis is the transition metal-catalyzed cross-coupling reaction. These reactions provide a powerful and versatile means of forming carbon-carbon bonds between two different aryl fragments.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their reaction mechanisms. rsc.orgmdpi.com

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl systems. yonedalabs.comlibretexts.org It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. chem-station.com The reaction is prized for its mild conditions, use of non-toxic boron byproducts, and broad commercial availability of starting materials. chem-station.comnih.gov

The synthesis of this compound via Suzuki-Miyaura coupling would typically involve the reaction of (4-fluorophenyl)boronic acid with a suitable 4-bromo-2-methyl-substituted aryl halide. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Optimization of the reaction is key to achieving high yields. Important parameters include the choice of palladium catalyst, ligand, base, and solvent.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function / Notes |

| Aryl Halide | 4-Bromo-2-methyl-iodobenzene | The halide's reactivity order is typically I > Br > Cl. wikipedia.org |

| Organoboron Reagent | (4-Fluorophenyl)boronic acid | Stable, often crystalline solids. chem-station.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(0) is the active species; Pd(II) precursors are reduced in situ. yonedalabs.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes the palladium center and influences reactivity. |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the organoboron reagent for transmetalation. chem-station.com |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Solubilizes reactants and influences reaction rate. |

An efficient Suzuki-Miyaura reaction for a similar structure, 4-bromo-2-methylbiphenyl, was achieved using palladium diacetate as the catalyst, triphenylphosphine as the ligand, and anhydrous sodium carbonate as the base in a propan-2-one/water solvent system, resulting in an 80% yield after 12 hours at reflux. chemicalbook.com Similar conditions, when applied to the coupling of an appropriate bromo-methyl-iodobenzene with (4-fluorophenyl)boronic acid, would be expected to provide a viable route to the target compound.

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide. wikipedia.org While highly effective, its application is somewhat limited by the toxicity of the organotin reagents and byproducts. wikipedia.org

For the synthesis of this compound, a Stille coupling could be envisioned between an organostannane, such as (4-fluorophenyl)trimethylstannane, and a 4-bromo-2-methyl-substituted aryl halide. The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.

The choice of reactants and conditions is crucial. Vinyl and aryl halides are common electrophilic partners, with iodides generally reacting faster than bromides. wikipedia.org The R¹ group on the organostannane is typically sp²-hybridized, such as an aryl or vinyl group. wikipedia.org A key advantage of Stille coupling is its tolerance for a wide variety of functional groups, as the reaction does not require a base, which can be a limitation in the Suzuki-Miyaura reaction. chem-station.com

Table 3: Components for a Hypothetical Stille Cross-Coupling

| Component | Example | Role / Notes |

| Aryl Halide | 1-Bromo-4-iodo-2-methylbenzene | The more reactive C-I bond would preferentially undergo oxidative addition. |

| Organostannane | (4-Fluorophenyl)trimethylstannane | The organotin coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₄ | A common Pd(0) catalyst for Stille reactions. |

| Ligand | Triphenylphosphine (PPh₃) | Often incorporated into the catalyst complex. |

| Solvent | Toluene, THF, DMF | Anhydrous, non-protic solvents are typically used. |

While specific examples for the synthesis of this compound via Stille coupling are not prevalent in the literature, the general principles of the reaction suggest it is a viable, albeit less common, alternative to the Suzuki-Miyaura approach.

Negishi Cross-Coupling Pathway Exploration

The Negishi cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, including the aryl-aryl bond in biphenyl structures. This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide.

In the context of synthesizing this compound, a potential pathway involves the reaction of an organozinc derivative of one aromatic ring with the halide of the other. For instance, o-tolylzinc chloride can be coupled with 1-bromo-4-fluorobenzene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). orgsyn.orgorganic-chemistry.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

The general steps for a Negishi coupling to form a substituted biphenyl are as follows:

Preparation of the Organozinc Reagent: An aryl halide (e.g., o-iodotoluene) is treated with a strong base like tert-butyllithium (B1211817) to form an aryllithium species. This is then reacted with a zinc salt, such as zinc chloride, to generate the desired organozinc chloride (e.g., o-tolylzinc chloride). orgsyn.org

Cross-Coupling: The prepared organozinc reagent is then reacted with the second aryl halide (e.g., 1-bromo-4-fluorobenzene) in the presence of a palladium catalyst. orgsyn.org

While nickel-phosphine complexes can also be used, palladium catalysts are often preferred. orgsyn.org The choice of catalyst and reaction conditions can be optimized to achieve high yields. researchgate.net The reaction accommodates a wide range of functional groups, making it a robust method for synthesizing complex biphenyl derivatives. researchgate.net

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Organozinc Reagent | One of the aryl coupling partners, prepared from the corresponding aryl halide. | o-Tolylzinc chloride | orgsyn.org |

| Aryl Halide | The second aryl coupling partner. | 1-Bromo-4-fluorobenzene | orgsyn.org |

| Catalyst | Typically a palladium(0) complex. | Tetrakis(triphenylphosphine)palladium(0) | orgsyn.orgorganic-chemistry.org |

| Solvent | Anhydrous aprotic solvent. | Tetrahydrofuran (THF) | orgsyn.org |

Buchwald-Hartwig Amination Strategies for Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While not a direct method for synthesizing the biphenyl backbone of this compound, it is a crucial strategy for its subsequent derivatization, where the bromo group is replaced by an amino or substituted amino group.

The reaction typically involves an aryl bromide, an amine, a palladium precatalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. nih.govbeilstein-journals.org The choice of ligand is critical and has evolved through several "generations" to expand the scope and mildness of the reaction conditions. wikipedia.org Sterically hindered biaryl phosphine ligands, such as XPhos and SPhos, have proven to be highly effective. beilstein-journals.orgrsc.org

The general mechanism proceeds via:

Oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org

Association of the amine with the palladium complex. wikipedia.org

Deprotonation of the amine followed by reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

For the derivatization of this compound, the bromo-substituted ring would react with a desired amine in the presence of a suitable palladium catalyst system.

| Component | Function | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Substrate to be aminated. | This compound | nih.gov |

| Amine | Nitrogen source. | Primary or secondary amines | wikipedia.orgorganic-chemistry.org |

| Palladium Source | Catalyst precursor. | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.org |

| Ligand | Stabilizes the catalyst and facilitates the reaction. | XPhos, SPhos, BINAP, DPPF | wikipedia.orgbeilstein-journals.orgrsc.org |

| Base | Promotes deprotonation of the amine. | NaOt-Bu, KOt-Bu, Cs₂CO₃ | nih.govbeilstein-journals.orgrsc.org |

| Solvent | Reaction medium. | Toluene, Dioxane | nih.gov |

Other Metal-Catalyzed Arylation Approaches (e.g., Ruthenium-catalyzed C-H Arylation)

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of aryl-aryl bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgacs.org This methodology allows for the coupling of an aryl halide with an arene through the activation of a C-H bond.

In the context of synthesizing substituted biphenyls, a ruthenium catalyst can facilitate the arylation of an arene's C-H bond with an aryl halide. rsc.org For instance, the synthesis could potentially involve the reaction of 4-bromo-1-fluorobenzene with toluene, or a derivative thereof, in the presence of a ruthenium catalyst. The reaction often requires a directing group on one of the arenes to achieve high regioselectivity. rsc.org However, recent advancements have shown that such reactions can also proceed in the absence of directing groups, with selectivity governed by steric and electronic factors. acs.org

The development of η⁶-arene-free Ru(II) catalysts has shown promise in improving the efficiency of these transformations. acs.org The economic advantage of ruthenium over palladium also makes this an attractive area of research. acs.org

Classical Biphenyl Synthetic Routes and Their Modern Adaptations

Friedel-Crafts Acylation Followed by Reduction

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. scribd.com To synthesize a biphenyl structure, this reaction can be part of a multi-step sequence. For example, a Friedel-Crafts acylation of fluorobenzene (B45895) with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a benzophenone (B1666685) derivative.

The subsequent step would involve a reduction of the ketone carbonyl group to a methylene (B1212753) group, which does not directly form the biphenyl bond. A more relevant adaptation for biphenyl synthesis would involve a sequence where the acylation product undergoes further transformations, such as a Clemmensen or Wolff-Kishner reduction, followed by other coupling reactions. However, for the direct formation of the biphenyl linkage, this is not a primary route.

A more direct, though still multi-step, approach could involve the acylation of a pre-formed biphenyl system to introduce further substitution.

Diazonium Salt Mediated Reactions (e.g., Gomberg-Bachmann, Meerwein)

Reactions involving diazonium salts represent some of the oldest methods for forming aryl-aryl bonds.

The Gomberg-Bachmann reaction allows for the synthesis of unsymmetrical biphenyls. wikipedia.org It involves the treatment of an aromatic amine with a diazotizing agent (like sodium nitrite (B80452) in acidic medium) to form a diazonium salt. This salt is then reacted with another aromatic compound, often in the presence of a base. The reaction proceeds through an aryl radical intermediate. wikipedia.org For the synthesis of this compound, one could envision starting with 4-bromo-2-methylaniline (B145978), converting it to the corresponding diazonium salt, and then reacting it with fluorobenzene. A known procedure for a similar compound, 4-bromo-2-fluorobiphenyl, involves the diazotization of 4-bromo-2-fluoroaniline (B1266173) and subsequent reaction with benzene. google.comprepchem.com Yields in the classical Gomberg-Bachmann reaction are often modest due to side reactions. wikipedia.org

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, catalyzed by a metal salt, typically a copper salt. wikipedia.orgthermofisher.com The initial product is an alkylated arene, which can then undergo elimination to form a vinyl-substituted arene. wikipedia.org While this reaction is powerful for functionalizing alkenes with aryl groups, it is not a direct method for creating a biphenyl linkage between two aromatic rings. However, the aryl radical intermediates are similar to those in the Gomberg-Bachmann reaction. wikipedia.org

| Reaction | Description | Applicability to Biphenyl Synthesis | Reference |

|---|---|---|---|

| Gomberg-Bachmann | Coupling of a diazonium salt with an arene. | Direct synthesis of unsymmetrical biphenyls. | wikipedia.org |

| Meerwein Arylation | Addition of a diazonium salt to an alkene. | Not a direct route for biphenyl synthesis. | wikipedia.orgthermofisher.com |

Ullmann Coupling Derivatives

The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biphenyl, typically requiring high temperatures. organic-chemistry.org Modern adaptations and related "Ullmann-type" reactions have expanded the scope to include the synthesis of unsymmetrical biphenyls and can proceed under milder conditions.

The reaction mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org In the context of this compound, a modified Ullmann coupling could potentially involve the reaction of 1-bromo-4-fluorobenzene and 1-bromo-2-methylbenzene in the presence of a copper catalyst. However, controlling the cross-coupling over self-coupling to achieve a good yield of the unsymmetrical product can be challenging.

Regioselective and Chemoselective Considerations in Synthetic Pathways

The construction of the this compound scaffold predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent method. ugr.es This reaction involves the coupling of an organoboron reagent with an organohalide. The key to a successful synthesis of this specific isomer lies in the careful selection of starting materials and reaction conditions to control both regioselectivity and chemoselectivity.

Regioselectivity refers to the control of the position at which the new carbon-carbon bond forms. In the context of synthesizing this compound, the primary challenge is to ensure the coupling occurs at the desired positions to yield the 2,4,4'-trisubstituted product. A plausible and efficient synthetic route involves the Suzuki-Miyaura coupling between 1-bromo-4-fluoro-2-methylbenzene and 4-fluorophenylboronic acid. The regioselectivity in this case is pre-determined by the substitution pattern of the starting materials.

However, an alternative approach could involve the coupling of 2-bromo-5-fluorotoluene (B1266450) with 4-fluorophenylboronic acid. In such a scenario, the directing effects of the methyl and fluoro groups on the aromatic ring of the organohalide become crucial in guiding the regiochemical outcome of the coupling reaction. researchgate.net The interplay of electronic and steric effects of these substituents dictates the reactivity of the carbon-bromine bond and can influence the yield and purity of the desired product. Research on related systems has shown that the choice of catalyst and ligands can significantly impact the regioselectivity of the coupling reaction, particularly when multiple reactive sites are present. nih.gov

Chemoselectivity , the preferential reaction of one functional group over others, is another critical aspect. rsc.org The starting materials for the synthesis of this compound contain both carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This inherent difference in reactivity allows for a high degree of chemoselectivity, where the palladium catalyst selectively undergoes oxidative addition to the C-Br bond, leaving the C-F bond intact. This principle is fundamental to the successful synthesis of many fluorinated biphenyl derivatives. ugr.es

Furthermore, the presence of a methyl group introduces the possibility of C-H bond activation, although this is generally less favorable under typical Suzuki-Miyaura conditions compared to the cleavage of the C-Br bond. The careful optimization of reaction parameters, including the choice of palladium catalyst, ligands, base, and solvent, is essential to prevent unwanted side reactions and ensure that the coupling occurs exclusively at the C-Br bond.

A study on the synthesis of thiophene-containing imines starting from 4-bromo-2-methylaniline highlights the robustness of the C-Br bond for selective Suzuki coupling in the presence of other functional groups. nih.gov This provides strong evidence that a highly chemoselective synthesis of this compound is achievable.

| Parameter | Consideration for this compound Synthesis | Key References |

| Starting Material Selection | 1-bromo-4-fluoro-2-methylbenzene and 4-fluorophenylboronic acid offer a direct route with defined regiochemistry. | Inferred from general Suzuki-Miyaura principles. |

| Catalyst System | Palladium complexes with appropriate ligands (e.g., phosphine-based or N-heterocyclic carbenes) are crucial for high efficiency and selectivity. | nih.gov |

| Reaction Conditions | Temperature, base, and solvent must be optimized to favor the desired C-C bond formation and prevent side reactions like debromination or C-H activation. | nih.gov |

| Inherent Reactivity | The higher reactivity of the C-Br bond compared to C-F and C-H bonds is the basis for chemoselectivity. | ugr.es |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be approached with these principles in mind, leading to more sustainable and environmentally benign methodologies.

The choice of solvent is another critical factor in green synthesis. Many traditional cross-coupling reactions employ volatile and often toxic organic solvents. The development of catalytic systems that are active in more environmentally friendly solvents like water or bio-derived solvents is a significant advancement. nih.gov The Suzuki-Miyaura reaction is particularly amenable to aqueous conditions, as organoboron reagents are often stable in water. ugr.es The use of water as a solvent not only reduces the environmental footprint but can also in some cases enhance reaction rates.

Energy efficiency is also a core principle of green chemistry. researchgate.net Developing catalytic systems that operate at lower temperatures and pressures can significantly reduce the energy consumption of the synthetic process. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and increased yields.

Furthermore, the concept of atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is central to green chemistry. The Suzuki-Miyaura coupling generally has a high atom economy. To further improve this, researchers are exploring one-pot reactions where multiple synthetic steps are carried out in the same reaction vessel, avoiding the need for intermediate purification steps and reducing solvent and energy usage. nih.gov

| Green Chemistry Principle | Application in the Synthesis of this compound | Key References |

| Waste Prevention | Use of recoverable and reusable heterogeneous catalysts to minimize metal waste. | ugr.esnih.gov |

| Safer Solvents and Auxiliaries | Employing water or other green solvents in place of traditional volatile organic compounds. | ugr.esnih.gov |

| Design for Energy Efficiency | Development of catalysts that function under milder conditions (lower temperature and pressure) or the use of microwave irradiation to reduce reaction times. | researchgate.net |

| Catalysis | Utilizing highly selective and active catalytic processes like the Suzuki-Miyaura coupling to minimize byproducts. | mdpi.com |

| Atom Economy | Designing synthetic routes, such as one-pot procedures, that maximize the incorporation of starting materials into the final product. | nih.gov |

By integrating these regioselective, chemoselective, and green chemistry considerations, the synthesis of this compound can be achieved in a manner that is not only efficient and precise but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 4 Fluoro 2 Methylbiphenyl

Reactions Involving the Bromo Substituent

The carbon-bromine bond is the most reactive site for many chemical transformations of 4-bromo-4'-fluoro-2-methylbiphenyl, making it a valuable precursor for the synthesis of more complex molecules.

Cross-Coupling Reactions as Aryl Halide Substrate

As an aryl halide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling reaction . libretexts.orgnih.gov This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov For instance, the coupling of various arylboronic acids with brominated aromatic compounds has been extensively studied, demonstrating the versatility of this method. nih.govmdpi.com

The Buchwald-Hartwig amination is another crucial cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. nih.gov This reaction couples the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov The reaction is widely used for the synthesis of arylamines, which are important structural motifs in many pharmaceuticals and materials. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Yields |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, [Pd(allyl)Cl]₂ | XPhos, TrixiePhos | K₃PO₄, Cs₂CO₃ | Toluene (B28343), 1,4-Dioxane | Good to Excellent nih.govmdpi.com |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | XPhos, t-BuXPhos | t-BuONa, t-BuOLi | Toluene, 1,4-Dioxane | Good to Excellent nih.gov |

Nucleophilic Aromatic Substitution at the Bromine Site

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group, in this case, the bromide, on an aromatic ring. libretexts.orglibretexts.org For SNAᵣ to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the biphenyl (B1667301) system itself does not provide sufficient activation for traditional SNAᵣ reactions to proceed under standard conditions. The fluorine and methyl substituents are not strongly electron-withdrawing enough to facilitate the attack of a nucleophile at the carbon bearing the bromine atom. Therefore, direct nucleophilic displacement of the bromine is generally not a favorable process for this specific compound.

Halogen-Lithium Exchange and Subsequent Electrophilic Quenching

A powerful method for functionalizing aryl halides like this compound is through halogen-lithium exchange. nih.govresearchgate.net This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. nih.gov The result is the replacement of the bromine atom with a lithium atom, forming a highly reactive aryllithium intermediate.

The rate of halogen-lithium exchange is generally faster than other potential side reactions, such as deprotonation of acidic protons, especially when conducted at low temperatures. chemicalforums.com The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring.

Some common electrophiles and the corresponding products are listed in the table below:

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Alkyl halides | Alkyl group |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

This two-step sequence of halogen-lithium exchange followed by electrophilic quenching provides a versatile route to a wide array of substituted biphenyl derivatives that would be difficult to access through other means.

Reactions Involving the Fluoro Substituent

The fluorine atom on the second aromatic ring of this compound also plays a significant role in the molecule's reactivity, primarily through its electronic effects and its potential for activation under specific conditions.

Fluorine's Influence on Aromatic Reactivity and Directed Functionalization

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect on the aromatic ring. cas.cn This effect can influence the regioselectivity of electrophilic aromatic substitution reactions on the fluorine-containing ring, although the directing effects of the other substituents would also need to be considered.

The presence of fluorine can also impact the reactivity of the C-Br bond in cross-coupling reactions. While the electronic effect is transmitted through the biphenyl system, its influence on the reactivity at the distant bromine atom is generally considered to be modest.

Potential for C-F Bond Activation in Specialized Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation is a challenging but increasingly important area of research. nih.govchem8.org Direct cleavage of the C-F bond in unactivated aryl fluorides typically requires harsh conditions or specialized transition-metal catalysts or strong Lewis acids. nih.govchem8.orgresearchgate.net

For a molecule like this compound, the activation of the C-F bond is not a trivial process. While there has been significant progress in the development of methods for C-F bond activation, these often require specific directing groups or highly reactive catalytic systems. chem8.orgyorku.ca In the context of this particular compound, without the presence of additional activating features, the C-F bond is generally considered to be inert to cleavage under standard synthetic conditions.

Reactivity of the Methyl Group

The methyl group attached to the biphenyl core is a key site for chemical modification, primarily through benzylic functionalization and oxidation reactions.

Benzylic Functionalization Reactions (e.g., Bromination of Methyl)

The benzylic position of the methyl group in this compound is susceptible to free radical halogenation, most commonly bromination. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), using a brominating agent like N-bromosuccinimide (NBS).

The selective mono- or di-bromination of the methyl group can be challenging and is highly dependent on the reaction conditions. For structurally similar compounds, such as 4-bromo-2-fluorotoluene, the process of benzylic bromination has been studied to selectively produce mono- and di-brominated products. googleapis.comgoogle.com The reaction is typically carried out at elevated temperatures, and the ratio of mono- to di-brominated products can be controlled by factors such as the reaction time and the concentration of the brominating agent. scientificupdate.com

| Reactant | Reagents | Product(s) | Reaction Conditions | Reference |

| 4-Bromo-2-fluorotoluene | Bromine, Nitrogen | 4-bromo-2-fluorobenzyl bromide, 4-bromo-2-fluorobenzal bromide | 132°C, 1000 RPM | googleapis.comgoogle.com |

| 2-fluoro-3-nitrotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator) | Mono- and bis-bromomethyl products | - | scientificupdate.com |

This table presents data for the benzylic bromination of compounds structurally similar to this compound, illustrating the general conditions and potential products.

The mechanism of benzylic bromination proceeds through a free radical chain reaction. The initiator generates a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with a bromine source to yield the brominated product and a new bromine radical, which continues the chain. The stability of the benzylic radical intermediate is a key factor in the facility of this reaction.

Oxidation Studies of the Methyl Moiety

The methyl group of this compound can be oxidized to various higher oxidation states, such as an aldehyde, a carboxylic acid, or even be completely cleaved under harsh conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Studies on the oxidation of structurally related compounds, such as 4-bromo-4'-chlorobiphenyl, provide insights into the potential oxidative pathways. researchgate.net Gas-phase oxidation at high temperatures can lead to the formation of a variety of products, including halogenated dibenzofurans and dibenzo-p-dioxins, through complex reaction mechanisms. In a controlled laboratory setting, common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used to convert the methyl group to a carboxylic acid. Milder oxidizing agents, such as manganese dioxide (MnO₂), might selectively oxidize the methyl group to an aldehyde.

| Reactant | Oxidizing Agent | Potential Product(s) | General Conditions |

| Toluene derivative | Potassium permanganate (KMnO₄) | Benzoic acid derivative | Basic, aqueous, heat |

| Toluene derivative | Chromic acid (H₂CrO₄) | Benzoic acid derivative | Acidic, aqueous, heat |

| Toluene derivative | Manganese dioxide (MnO₂) | Benzaldehyde derivative | Neutral, organic solvent, reflux |

This table outlines general oxidation reactions of toluene derivatives, which can be extrapolated to the methyl moiety of this compound.

Investigation of Biphenyl Core Reactivity

The biphenyl core of this compound possesses two aromatic rings that can undergo electrophilic substitution. The directing effects of the existing substituents play a crucial role in determining the position of further substitution.

Electrophilic Aromatic Substitution Patterns on Unsubstituted Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. libretexts.org The rate and regioselectivity of EAS on the biphenyl core of this compound are influenced by the electronic properties of the bromo, fluoro, and methyl substituents.

In the bromine-substituted ring, the bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. The methyl group is an activating and ortho-, para-directing group. In the fluorine-substituted ring, the fluorine atom is also a deactivating but ortho-, para-directing group.

Considering the directing effects, electrophilic attack on the unsubstituted positions of the biphenyl core would be predicted to occur at specific locations. For the ring bearing the bromine and methyl groups, the positions ortho and para to the methyl group are activated. For the fluorine-bearing ring, the positions ortho to the fluorine are the most likely sites of substitution. The interplay of these directing effects can lead to a mixture of products, and the precise substitution pattern would need to be determined experimentally.

Controlled Homocoupling and Oligomerization Tendencies

Under appropriate catalytic conditions, it is conceivable that this compound could undergo homocoupling to form a quaterphenyl (B1678625) derivative. The control of such reactions to prevent polymerization and favor the formation of discrete oligomers would depend on factors like catalyst choice, reaction concentration, and the stoichiometry of the reactants. Further research in this area would be necessary to establish the feasibility and optimal conditions for these transformations.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformations of this compound relies on a combination of experimental evidence and theoretical calculations. For the reactions discussed, the mechanisms are generally understood from studies of similar compounds.

Benzylic Bromination: As mentioned, this proceeds via a free radical chain mechanism. Kinetic studies and the identification of radical intermediates would provide specific details for this substrate.

Oxidation: The mechanisms of oxidation of the methyl group depend on the oxidant. For instance, with KMnO₄, the reaction is thought to proceed through a series of manganese ester intermediates.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate dictates the regioselectivity of the reaction. Computational studies could be employed to predict the relative energies of the possible sigma complexes and thus the most likely substitution patterns.

Detailed mechanistic investigations for this compound would require dedicated studies employing techniques such as kinetic analysis, isotopic labeling, and computational modeling to provide a comprehensive understanding of its chemical behavior.

Transition State Analysis in Catalytic Cycles

In a typical Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of the aryl halide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate. The electron-donating methyl group at the ortho-position and the electron-withdrawing fluorine atom on the second phenyl ring can influence the electron density at the reaction center, thereby affecting the energy of this transition state.

Below is a table outlining the elementary steps in a typical Suzuki-Miyaura catalytic cycle involving this compound and the nature of their respective transition states.

| Catalytic Step | Reactants | Product | Transition State Characteristics |

| Oxidative Addition | This compound + Pd(0)L₂ | Aryl-Pd(II)(Br)L₂ | Involves the cleavage of the C-Br bond and formation of Pd-C and Pd-Br bonds. The energy is influenced by the steric hindrance of the ortho-methyl group and the electronic properties of the ligand (L). |

| Transmetalation | Aryl-Pd(II)(Br)L₂ + Organoboron Reagent (e.g., Ar'B(OR)₂) + Base | Aryl-Pd(II)-Ar'L₂ | Typically involves a bridged intermediate. The base activates the boronic acid, making the organic group more nucleophilic for transfer to the palladium center. |

| Reductive Elimination | Aryl-Pd(II)-Ar'L₂ | Biaryl Product + Pd(0)L₂ | The formation of the new C-C bond occurs, regenerating the active catalyst. The steric and electronic nature of both aryl groups and the ligand influences the energy barrier of this step. |

Role of Additives, Solvents, and Ligands in Reaction Pathways

The success of catalytic reactions involving this compound is not solely dependent on the catalyst but is profoundly influenced by the reaction environment. Additives (such as bases), solvents, and ligands are not passive components; they actively participate in the catalytic cycle, often dictating reaction rates, yields, and selectivity.

Role of Additives: In Suzuki-Miyaura couplings, a base is a critical additive. Its primary role is to activate the organoboron reagent (e.g., a boronic acid) by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻). This facilitates the transfer of the organic group to the palladium center during the transmetalation step. Kinetic studies on related systems have demonstrated several key roles for the base, including the formation of the active borate (B1201080) complex and the hydrolysis of palladium(II) halide intermediates to generate more reactive hydroxo complexes. nih.gov The choice of base, ranging from inorganic salts like potassium carbonate and potassium phosphate (B84403) to organic bases, can significantly impact the reaction efficiency. mdpi.com

Role of Solvents: The solvent provides the medium for the reaction and can influence the pathway through its polarity, coordinating ability, and ability to dissolve reagents. For palladium-catalyzed couplings, common solvents include ethers (like 1,4-dioxane), aromatic hydrocarbons (like toluene), and polar aprotic solvents. mdpi.com The solvent can affect the stability of intermediates and transition states. For example, polar solvents can stabilize charged species that may form during the reaction. In some cases, the solvent can even alter the reaction mechanism, for instance, by promoting an ion-pair pathway over a concerted one. nih.gov

Role of Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are bound to the palladium center and are crucial for stabilizing the catalyst and modulating its reactivity. nih.gov The steric bulk and electronic properties of the ligand have a direct impact on the key steps of the catalytic cycle:

Oxidative Addition: Electron-rich and sterically bulky ligands can promote the oxidative addition step.

Reductive Elimination: This step is also often accelerated by bulky ligands, which cause steric crowding around the metal center, favoring the elimination of the product. The choice of ligand is therefore a key parameter for optimization, and a wide variety of phosphine ligands have been developed for this purpose. nih.gov

The functions of these components are summarized in the table below.

| Component | Examples | Primary Role in Catalytic Cycle |

| Additives (Base) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation; can facilitate the formation of more reactive Pd(II)-hydroxo species. nih.govmdpi.com |

| Solvents | Toluene, 1,4-Dioxane, DMF, Acetonitrile | Solubilizes reactants and catalyst; stabilizes intermediates and transition states; can influence the reaction mechanism. mdpi.comnih.gov |

| Ligands | Triphenylphosphine (B44618) (PPh₃), Buchwald-type phosphines, N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd catalyst; modulates electronic and steric properties to influence the rates of oxidative addition and reductive elimination. mdpi.comnih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 4 Fluoro 2 Methylbiphenyl

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Bromo-4'-fluoro-2-methylbiphenyl, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques, offer a comprehensive understanding of its molecular structure.

Conformational Analysis via 2D NMR Techniques (e.g., NOESY, COSY)

The conformation of biphenyls is defined by the torsional or dihedral angle between the two phenyl rings. In this compound, the presence of a methyl group at the ortho-position (C2) of one ring introduces significant steric hindrance, which is expected to prevent the molecule from adopting a planar conformation. This non-planarity is a key feature that can be investigated using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY).

COSY (Correlation Spectroscopy) would reveal the scalar (through-bond) couplings between protons. In the aromatic region, this would show correlations between adjacent protons on each of the phenyl rings, confirming their individual spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of nuclei. For this compound, a NOESY spectrum would be particularly insightful for determining the preferred conformation. Key expected NOESY correlations would include:

Protons of the methyl group and the protons on the adjacent phenyl ring: The observation of a cross-peak between the methyl protons and the H6' proton of the fluorinated ring would indicate a conformation where these groups are in close spatial proximity.

Inter-ring proton correlations: Correlations between protons on the two different phenyl rings can provide direct evidence of the dihedral angle. For instance, a correlation between the H3 proton and the H2'/H6' protons would suggest a twisted conformation.

The steric clash between the ortho-methyl group and the adjacent phenyl ring forces a non-planar arrangement, which is a common feature in 2-substituted biphenyl (B1667301) derivatives.

Probing Electronic Effects and Substituent Interactions through Chemical Shifts

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are influenced by the electronic effects of the substituents (bromo, fluoro, and methyl groups) and the conformational arrangement of the biphenyl system.

¹H NMR Spectroscopy: The aromatic protons will resonate in the downfield region, typically between 7.0 and 7.6 ppm. The fluorine and bromine atoms, being electronegative, will deshield the protons on their respective rings. The methyl group, being electron-donating, will have a slight shielding effect on the protons of its ring. Due to the complexity of the overlapping signals in the aromatic region, precise assignment often requires 2D NMR techniques.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a wider chemical shift range, allowing for a more detailed analysis of the electronic environment of each carbon atom. The chemical shifts are influenced by inductive and resonance effects of the substituents. The carbon atoms directly attached to the electronegative bromine and fluorine atoms (C4 and C4') will be significantly affected. The presence of the methyl group at C2 will also influence the chemical shifts of the carbons in its vicinity.

Predicted ¹³C NMR Chemical Shift Ranges: While specific experimental data for this compound is not readily available, the expected chemical shift ranges can be predicted based on data from similar compounds and general substituent effects.

| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| C1 | 138-142 | Quaternary carbon, attached to a substituted phenyl ring. |

| C2 | 135-139 | Attached to the methyl group. |

| C3 | 128-132 | Aromatic CH. |

| C4 | 120-124 | Attached to the bromine atom. |

| C5 | 130-134 | Aromatic CH. |

| C6 | 126-130 | Aromatic CH. |

| C1' | 135-139 | Quaternary carbon, attached to a substituted phenyl ring. |

| C2'/C6' | 128-132 | Aromatic CH, ortho to fluorine. |

| C3'/C5' | 115-119 | Aromatic CH, meta to fluorine. |

| C4' | 160-164 (d, ¹JCF ≈ 245 Hz) | Attached to the fluorine atom, shows C-F coupling. |

| CH₃ | 19-23 | Methyl group attached to an aromatic ring. |

Note: These are estimated ranges and actual values may vary. The carbon attached to fluorine (C4') is expected to show a large one-bond coupling constant (¹JCF).

Vibrational Spectroscopy (FT-IR, FT-Raman)

Characteristic Vibrational Modes and Bond Analysis

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic vibrational modes corresponding to the different functional groups present in the molecule.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹. C-C Stretching (in-ring): The aromatic ring C-C stretching vibrations usually appear in the 1600-1400 cm⁻¹ region. C-F Stretching: The C-F stretching vibration is expected to be a strong band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹. C-Br Stretching: The C-Br stretching vibration appears at lower frequencies, usually in the 600-500 cm⁻¹ range. Methyl Group Vibrations: The asymmetric and symmetric C-H stretching of the methyl group are expected around 2960 and 2870 cm⁻¹, respectively. The bending vibrations appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The complementarity of FT-IR and FT-Raman spectroscopy is particularly useful. While the C-F stretch is strong in the IR, the C-Br stretch is often more prominent in the Raman spectrum.

Correlation with Theoretical Calculations

To gain a more detailed understanding of the vibrational spectra, theoretical calculations using methods like Density Functional Theory (DFT) can be employed. By calculating the vibrational frequencies and intensities for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparison of this theoretical spectrum with the experimental FT-IR and FT-Raman spectra allows for a more precise assignment of the observed vibrational bands to specific molecular motions. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical data.

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Signatures (beyond identification)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of a bromine radical: [M - Br]⁺

Loss of a methyl radical: [M - CH₃]⁺

Cleavage of the biphenyl linkage: This can lead to fragments corresponding to the individual substituted phenyl rings.

Loss of HBr or HF: Rearrangement reactions can lead to the elimination of small neutral molecules.

Proposed Fragmentation Pathway: A likely fragmentation pathway would involve the initial loss of the bromine atom, followed by the loss of the methyl group or other rearrangements. The relative abundance of the fragment ions would depend on their stability.

| m/z | Proposed Fragment |

| 264/266 | [C₁₃H₁₀BrF]⁺ (Molecular ion) |

| 185 | [C₁₃H₁₀F]⁺ (Loss of Br) |

| 249/251 | [C₁₂H₇BrF]⁺ (Loss of CH₃) |

| 170 | [C₁₂H₇F]⁺ (Loss of Br from [M-CH₃]⁺) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Note: The m/z values are based on the most abundant isotopes.

The detailed analysis of these fragmentation pathways, in conjunction with the isotopic signature of bromine, provides a robust confirmation of the molecular structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

The dihedral angle, or twist angle, between the two phenyl rings is a critical parameter in biphenyl chemistry. In an ideal, unsubstituted biphenyl, a coplanar arrangement is disfavored due to steric clashes between the ortho-hydrogen atoms, leading to a twisted conformation in the gas phase. libretexts.org The introduction of substituents, especially at the ortho positions, significantly impacts this angle.

For instance, a crystallographic study of the related compound 4-bromo-4'-fluorobiphenyl , which lacks the 2-methyl group, reveals two crystallographically independent molecules in the unit cell with inter-ring dihedral angles of 40.3(1)° and 38.2(3)°. researchgate.net The presence of a bulky methyl group at the C2 position in this compound would be expected to increase this dihedral angle further due to increased steric hindrance. This is a general trend observed in ortho-substituted biphenyls, where larger ortho groups force a greater twist to alleviate steric strain. slideshare.netyoutube.com

| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |

| 4-bromo-4'-fluorobiphenyl | 40.3(1) | 38.2(3) | researchgate.net |

This interactive table presents data for a related compound to infer the structural properties of this compound.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In halogenated compounds, halogen bonds (where a halogen atom acts as an electrophilic species) can play a significant role in the supramolecular assembly, in addition to more common van der Waals forces and, where applicable, hydrogen bonds. nih.govtheochem.nlresearchgate.net

In the crystal structure of 4-bromo-4'-fluorobiphenyl , the shortest intermolecular contacts involve the halogen atoms, with Br···F distances of 3.06(1) Å and 3.20(1) Å being observed. researchgate.net These distances are shorter than the sum of the van der Waals radii, suggesting the presence of specific halogen-halogen interactions that contribute to the stability of the crystal lattice. The packing of this compound is isostructural with that of 4,4'-dibromobiphenyl. researchgate.net For this compound, one would anticipate a complex interplay of interactions, including potential C-H···π, C-H···F, and C-H···Br interactions, which would collectively determine the final crystal packing motif. The strength of such interactions depends on the specific geometry and electronic properties of the interacting partners. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit different physical properties. While no specific polymorphism studies on this compound have been reported, the phenomenon is known to occur in substituted biphenyls. For example, dimorphs have been identified for 4′-amino-4-hydroxy-2′-methylbiphenyl, demonstrating that even subtle changes in crystallization conditions can lead to different packing arrangements for structurally related molecules. The existence of polymorphism is often tied to the conformational flexibility of a molecule and the various competing intermolecular interactions that can form.

Chiroptical Spectroscopy for Atropisomerism Characterization

The presence of a bulky substituent at the ortho position, such as the methyl group in this compound, can lead to a phenomenon known as atropisomerism. slideshare.netwikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. wikipedia.orgchiralpedia.com If the energy barrier to rotation is sufficiently high, the individual enantiomeric conformers can be isolated. libretexts.orgwikipedia.org This restricted rotation confers axial chirality to the molecule, even in the absence of a traditional stereocenter. chiralpedia.comyoutube.com

Biphenyls with at least three bulky ortho substituents are often stable to racemization at room temperature. youtube.comyoutube.com Given that this compound has only one ortho substituent (the methyl group), the barrier to rotation might be surmountable at ambient temperatures. However, the combined steric effects of the ortho-methyl group and the adjacent bromine atom could potentially create a significant rotational barrier.

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are instrumental in studying atropisomeric compounds. These methods measure the differential absorption of left- and right-circularly polarized light, providing information about the chiral nature of a molecule. The successful separation of atropisomers of other chiral polychlorinated biphenyls (PCBs) has been achieved using chiral high-performance liquid chromatography (HPLC), and their distinct stereochemistry can be probed with techniques like HPLC-MS. nih.govnih.gov Such methods would be essential to determine if this compound can exist as stable, separable atropisomers and to characterize their absolute configuration.

Computational and Theoretical Investigations of 4 Bromo 4 Fluoro 2 Methylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For complex structures like 4-Bromo-4'-fluoro-2-methylbiphenyl, these methods offer a window into their electronic landscape and geometric preferences.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) has become a principal tool in computational quantum chemistry for predicting the electronic structure of various systems, from atoms to complex molecules and solids. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules like substituted biphenyls. nih.govyoutube.com DFT calculations are used to determine the ground state geometry by finding the minimum energy conformation.

For biphenyl (B1667301) and its derivatives, the key geometric parameter is the dihedral angle (torsion angle) between the two phenyl rings. In the gas phase, unsubstituted biphenyl has a twisted conformation with a dihedral angle of approximately 44.4°. utah.edu This twist is a compromise between two opposing effects: the stabilizing π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a perpendicular arrangement. ic.ac.uk

In this compound, the presence of a methyl group at the ortho-position (C2) significantly increases steric hindrance. This forces the phenyl rings to adopt a more twisted conformation compared to unsubstituted biphenyl to alleviate the steric strain between the methyl group and the ortho-hydrogen on the other ring. nih.gov DFT calculations can precisely model these interactions to predict the equilibrium dihedral angle, bond lengths, and bond angles. The predicted geometry provides a foundational understanding of the molecule's shape and stability.

Ab Initio and Semi-Empirical Methods for Electronic Structure

While DFT is a powerful tool, ab initio methods, such as Møller–Plesset perturbation theory and coupled-cluster theory, provide alternative, often more accurate, ways to calculate electronic structure, though typically at a higher computational cost. nih.gov Methods like Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) and Complete Active Space Perturbation Theory of the Second-Order (CASPT2) have been used to study the excited states of biphenyl, providing results that align well with experimental data. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for large molecular systems. For complex molecules, a combination of these methods is often employed. For instance, initial conformational searches might be performed with faster semi-empirical or molecular mechanics methods, followed by more accurate DFT or ab initio calculations for refining the geometries and energies of the most stable conformers. rsc.org

Conformational Landscape and Rotational Barriers

The conformational landscape of a molecule describes the potential energy as a function of its torsional angles. For biphenyls, this landscape is dominated by the rotation around the central carbon-carbon single bond.

Analysis of Torsion Angles and Atropisomerism Potential

The rotation around the C1-C1' bond in substituted biphenyls is not free. The energy required to rotate through a planar conformation, where steric hindrance is maximal, is known as the rotational barrier. If this barrier is sufficiently high (typically >16-19 kcal/mol at room temperature), it can prevent the interconversion of conformers, leading to a phenomenon called atropisomerism. libretexts.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond that are stable enough to be isolated. wikipedia.orgnih.gov

The potential for atropisomerism in this compound is significant due to the ortho-methyl group. The size of the ortho substituents is the most critical factor in determining the height of the rotational barrier. nih.gov The methyl group at the C2 position, combined with the hydrogen at the C2' position, creates a substantial steric clash in the planar transition state. Computational methods can calculate the energy profile for the rotation around the central C-C bond, revealing the energy minima (stable conformers) and the transition states (rotational barriers). The height of this barrier determines whether the molecule can exist as a pair of stable, non-interconverting atropisomers.

Influence of Halogen and Methyl Substituents on Conformation

The substituents on the biphenyl rings play a crucial role in defining its conformational preferences.

Methyl Group: As discussed, the ortho-methyl group has the most profound steric effect. It forces the biphenyl system into a non-planar conformation and is the primary contributor to the rotational energy barrier. nih.gov Studies on 2-methylbiphenyl (B165360) show a destabilization of the planar conformation compared to unsubstituted biphenyl. nih.gov

The interplay between the steric bulk of the ortho-methyl group and the electronic effects of the para-halogen substituents determines the precise ground-state conformation and the dynamic properties of this compound.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of this compound, it is possible to forecast its behavior in various chemical transformations.

DFT-based reactivity descriptors, such as the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions, can identify the most reactive sites within the molecule. tci-thaijo.org

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. tci-thaijo.org For this compound, the ESP map would likely show negative potential around the electronegative fluorine and bromine atoms and across the π-systems of the rings, while the hydrogen atoms would be regions of positive potential.

Reactivity of Halogens: A critical aspect of selectivity involves the differential reactivity of the two halogen atoms. The Carbon-Bromine (C-Br) bond is generally weaker and more reactive than the Carbon-Fluorine (C-F) bond in nucleophilic substitution reactions. Computational models can quantify this difference by calculating bond dissociation energies or by modeling reaction pathways for substitution at each site. This would confirm that reactions like Suzuki couplings or Grignard reagent formation would selectively occur at the C-Br bond, leaving the C-F bond intact. guidechem.com

The following table summarizes the key computational insights and their implications for this compound.

| Computational Aspect | Key Findings and Predictions | Implication for the Molecule |

| Ground State Geometry (DFT) | The molecule adopts a non-planar (twisted) conformation. The dihedral angle is significantly larger than in unsubstituted biphenyl. | The ortho-methyl group imposes steric strain, preventing planarity. |

| Conformational Analysis | A significant energy barrier exists for rotation around the central C-C bond. | The molecule has the potential to exist as stable atropisomers. |

| Electronic Structure | The para-halogen substituents modulate the electron density on the phenyl rings. | Influences the molecule's overall polarity and intermolecular interactions. |

| Reactivity Prediction | The C-Br bond is predicted to be more reactive towards nucleophiles and in organometallic reactions than the C-F bond. | Allows for selective chemical modifications at the bromine-substituted position. |

These theoretical predictions provide a robust framework for understanding the intrinsic properties of this compound and for guiding its use in synthetic applications.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For this compound, a Density Functional Theory (DFT) calculation, a common computational method, would be employed to determine the energies and spatial distributions of its HOMO and LUMO. nih.gov The analysis would reveal how the substituents—bromo, fluoro, and methyl groups—influence the electron density distribution across the biphenyl system. The electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating nature of the methyl group would create a complex electronic landscape. The HOMO is likely to be distributed across the more electron-rich parts of the molecule, while the LUMO would be localized on the electron-deficient regions.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters This table illustrates the type of data that would be generated from an FMO analysis. The values are not based on actual experimental data for this compound.

| Parameter | Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap (ΔE) | (Value in eV) |

| Ionization Potential | (Value in eV) |

| Electron Affinity | (Value in eV) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reaction pathways, allowing for the characterization of transition states and the calculation of activation energies. This is particularly relevant for understanding the synthesis of substituted biphenyls, which are often prepared via cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govgre.ac.ukresearchgate.net

To model a reaction involving this compound, such as a Suzuki coupling to further functionalize the molecule, researchers would use DFT calculations. nih.gov The process involves mapping the potential energy surface of the reaction. This map charts the energy of the system as the reactants are converted into products.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with a solvent. researchgate.nettandfonline.com

A key structural feature of biphenyl compounds is the torsional or dihedral angle between the two phenyl rings. libretexts.org The size of the substituents at the ortho positions significantly influences this angle due to steric hindrance. libretexts.orgrsc.org In this compound, the methyl group at the 2-position would force the phenyl rings to adopt a twisted conformation. rsc.org MD simulations can model the rotation around the central carbon-carbon bond, revealing the energy barriers between different conformations and the preferred dihedral angle. libretexts.org

Furthermore, simulations can be performed with the molecule placed in a "box" of solvent molecules (e.g., water or an organic solvent) to study solvation effects. researchgate.net These simulations show how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding or halogen bonding, influence the compound's behavior and stability in solution. arxiv.org

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are a powerful tool for structural elucidation and can be validated by comparison with experimental spectra.

For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations would determine the magnetic shielding around each nucleus, which is then converted into a chemical shift. Comparing these predicted shifts with an experimental spectrum would help to confirm the chemical structure and assign the signals to specific atoms in the molecule.

Applications of 4 Bromo 4 Fluoro 2 Methylbiphenyl As a Key Synthetic Intermediate

Building Block in Complex Organic Synthesis

As a foundational starting material, 4-Bromo-4'-fluoro-2-methylbiphenyl serves as a cornerstone for constructing more elaborate molecular architectures.

The presence of the bromine atom is key to the diversification of the biphenyl (B1667301) structure. It is an ideal electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the bromine atom can be substituted with a wide array of boronic acids or esters, introducing new alkyl, alkenyl, aryl, or heteroaryl groups at the 4-position. This functionalization is a powerful method for generating libraries of novel biphenyl compounds with varied steric and electronic properties for screening in drug discovery and materials science.

Conceptual Synthetic Route for Diversification via Suzuki Coupling

| Step | Reactants | Reagents & Conditions | Product |

|---|

| 1 | this compound, Arylboronic Acid (Ar-B(OH)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene (B28343)/Water) | 4-Aryl-4'-fluoro-2-methylbiphenyl |

This strategic use of the bromo-handle allows chemists to systematically modify the biphenyl scaffold and explore the structure-activity relationships of the resulting derivatives.

In the synthesis of complex natural products, a scaffold is a core molecular framework upon which further complexity is built. While direct incorporation of this compound into a specific named natural product is not widely documented, its characteristics make it an exemplary synthetic scaffold. nih.govfigshare.com The rigid biphenyl structure provides a defined spatial arrangement for appended functional groups, which is crucial for achieving the precise three-dimensional architecture of many bioactive natural products. figshare.comresearchgate.net Chemists can utilize the bromine atom for a key bond-forming reaction late in a synthetic sequence to join complex fragments or use the entire substituted biphenyl unit as a foundational element to which other cyclic or acyclic components are attached.

The biphenyl motif is a privileged structure in medicinal and agrochemical chemistry. The compound this compound serves as a critical intermediate for synthesizing these active molecules. A closely related analogue, 4-bromo-2-fluorobiphenyl, is a known precursor in the production of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. guidechem.comgoogle.com The synthetic logic is directly applicable to this compound. The synthesis of such molecules often involves a key cross-coupling step where the bromine atom is replaced to construct the final carbon skeleton of the target molecule. google.com